2H-imidazole
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Overview
Description
2H-imidazole is a nitrogen-containing heterocyclic compound with a five-membered ring structure. It consists of three carbon atoms and two nitrogen atoms at non-adjacent positions. This compound is known for its significant resonance energy and amphoteric nature, meaning it can act both as an acid and a base. This compound is a versatile molecule with applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For example, the reaction of amido-nitriles with nickel catalysts under mild conditions can yield disubstituted imidazoles .
Industrial Production Methods
Industrial production of this compound often involves multi-component reactions. These reactions typically include the condensation of 1,2-diketones with aldehydes and ammonium acetate in the presence of catalysts. This method is efficient and allows for the production of various substituted imidazoles .
Chemical Reactions Analysis
Types of Reactions
2H-imidazole undergoes various chemical reactions, including:
Oxidation: Oxidation of imidazole derivatives can lead to the formation of imidazole-2-carboxaldehyde.
Reduction: Hydrogenation of imidazole compounds can produce reduced derivatives such as 2-methylimidazole.
Substitution: Imidazole can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, hydrogen gas for reduction, and various oxidizing agents for oxidation. Reaction conditions vary depending on the desired product but often involve moderate temperatures and pressures .
Major Products
Major products formed from these reactions include disubstituted imidazoles, imidazole-2-carboxaldehyde, and 2-methylimidazole .
Scientific Research Applications
2H-imidazole and its derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-imidazole involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the inhibition of enzymes or receptors, affecting various biological pathways. For example, imidazole derivatives can inhibit histamine receptors, reducing acid production in the stomach . Molecular docking studies have shown that imidazole hybrids can interact with key enzymes and receptors, providing insights into their biological activities .
Comparison with Similar Compounds
2H-imidazole is often compared with other nitrogen-containing heterocycles such as:
1H-imidazole: Similar in structure but differs in the position of the nitrogen atoms.
Indazole: Contains a fused benzene ring, offering different chemical properties and applications.
Triazole: Contains three nitrogen atoms in the ring, providing unique reactivity and biological activities.
The uniqueness of this compound lies in its balance of chemical stability and reactivity, making it a valuable compound in various fields .
Properties
CAS No. |
288-31-3 |
---|---|
Molecular Formula |
C3H4N2 |
Molecular Weight |
68.08 g/mol |
IUPAC Name |
2H-imidazole |
InChI |
InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-2H,3H2 |
InChI Key |
ACVSHQGHCWUJFU-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CC=N1 |
Origin of Product |
United States |
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